molecular formula C18H18N2O3 B14487550 Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate CAS No. 64581-03-9

Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate

Cat. No.: B14487550
CAS No.: 64581-03-9
M. Wt: 310.3 g/mol
InChI Key: JEGPOMOCHZVHQM-UHFFFAOYSA-N
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Description

Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a prop-1-en-1-yl group attached to a benzoate moiety, with an ethoxyphenyl diazenyl substituent. The presence of the diazenyl group imparts distinct chemical reactivity, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate typically involves a multi-step process. One common method includes the diazotization of 4-ethoxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. The final step involves esterification to introduce the prop-1-en-1-yl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds or esters.

Scientific Research Applications

Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that modulate biological pathways. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory and neuroprotective properties.

    (E)-Prop-1-en-1-yl propanedithioate:

Uniqueness

Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate stands out due to its specific diazenyl and ethoxyphenyl substituents, which impart distinct chemical reactivity and potential bioactivity. Its unique structure allows for diverse applications in various fields, making it a valuable compound for further research and development.

Properties

CAS No.

64581-03-9

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

prop-1-enyl 4-[(4-ethoxyphenyl)diazenyl]benzoate

InChI

InChI=1S/C18H18N2O3/c1-3-13-23-18(21)14-5-7-15(8-6-14)19-20-16-9-11-17(12-10-16)22-4-2/h3,5-13H,4H2,1-2H3

InChI Key

JEGPOMOCHZVHQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC=CC

Origin of Product

United States

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